molecular formula C14H11N3O2 B3837087 N-(4-nitrophenyl)-1H-indol-3-amine

N-(4-nitrophenyl)-1H-indol-3-amine

Cat. No.: B3837087
M. Wt: 253.26 g/mol
InChI Key: PLTRCUJOLFOEDD-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-1H-indol-3-amine is an indole derivative characterized by a nitro-substituted phenyl group attached to the 3-position of the indole core via an amine linkage. Its synonyms include 1-acetyl-N-(4-nitrophenyl)-1H-indol-3-amine and 1-[3-((4-nitrophenyl)amino)indol-1-yl]ethanone (CAS: 67766-00-1) .

Properties

IUPAC Name

N-(4-nitrophenyl)-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)16-14-9-15-13-4-2-1-3-12(13)14/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTRCUJOLFOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-1H-indol-3-amine typically involves the reaction of 4-nitroaniline with indole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1H-indol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The nitro group in this compound and related compounds (e.g., ) is associated with antimicrobial activity, particularly against gram-positive bacteria (Bacillus mycoides) .
  • Fluorine or methoxy substituents (e.g., ) may alter solubility and binding affinity due to their electron-withdrawing or donating properties.

Biological Activity: Thiadiazole derivatives with nitroaryl groups (e.g., compound 14 in ) showed superior antibacterial activity compared to controls, suggesting nitro groups enhance microbial membrane penetration .

Structural Complexity :

  • Pyridine or pyrimidine rings (e.g., ) introduce additional hydrogen-bonding or π-π stacking interactions, which could improve target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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